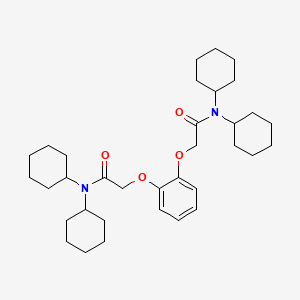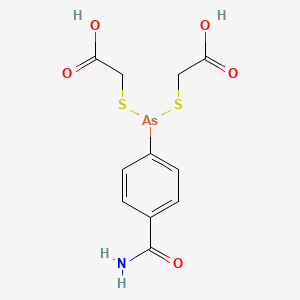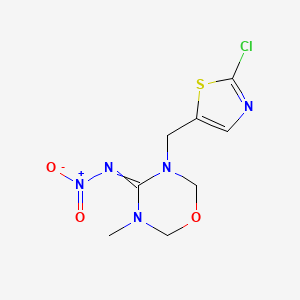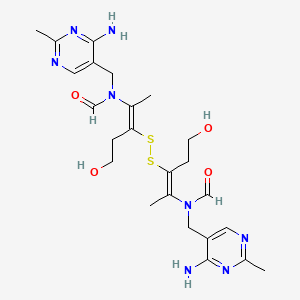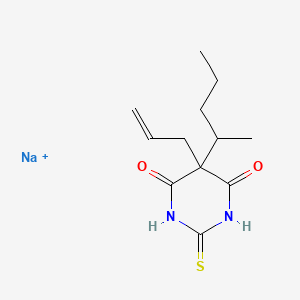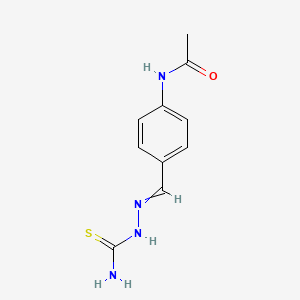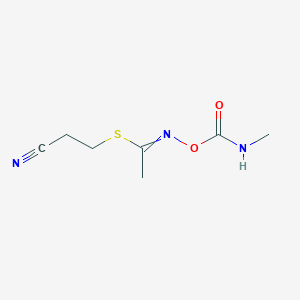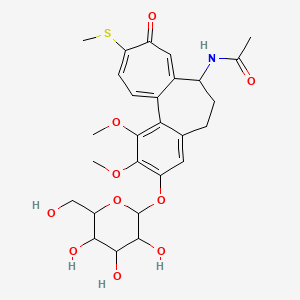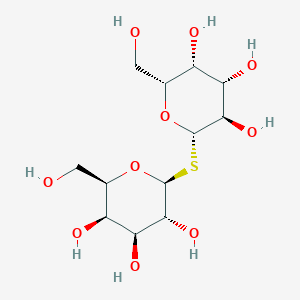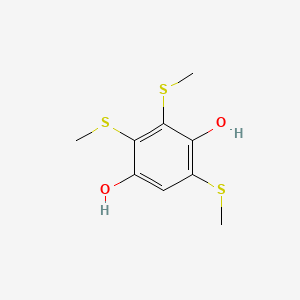
1,4-Benzenediol, 2,3,5-tris(methylthio)-
Descripción general
Descripción
1,4-Benzenediol, 2,3,5-tris(methylthio)- is an organic compound with the molecular formula C9H12O2S3 It is characterized by the presence of three methylsulfanyl groups attached to a benzene ring, along with two hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,3,5-tris(methylthio)- typically involves the introduction of methylsulfanyl groups to a benzene ring followed by the addition of hydroxyl groups. One common method involves the use of thiolation reactions where methylthiol is introduced to the benzene ring under controlled conditions. The hydroxyl groups can be introduced through hydroxylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction environments to ensure the efficient introduction of functional groups.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, 2,3,5-tris(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated benzene derivatives.
Substitution: Halogenated benzene derivatives, other substituted benzene compounds.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2,3,5-tris(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, 2,3,5-tris(methylthio)- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the methylsulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Tris(methylthio)benzene-1,4-diol
- 2,3,5-Tris(ethylsulfanyl)benzene-1,4-diol
- 2,3,5-Tris(methylsulfanyl)benzene-1,4-dimethanol
Uniqueness
1,4-Benzenediol, 2,3,5-tris(methylthio)- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
127087-16-5 |
|---|---|
Fórmula molecular |
C9H12O2S3 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
2,3,5-tris(methylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H12O2S3/c1-12-6-4-5(10)8(13-2)9(14-3)7(6)11/h4,10-11H,1-3H3 |
Clave InChI |
PUTXYHAWWBIFFE-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=C(C(=C1)O)SC)SC)O |
SMILES canónico |
CSC1=C(C(=C(C(=C1)O)SC)SC)O |
Apariencia |
Solid powder |
| 127087-16-5 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
T1801 A; T 1801 A; T-1801 A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


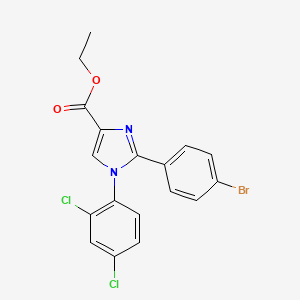
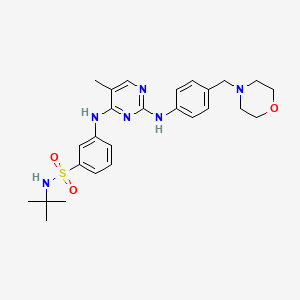
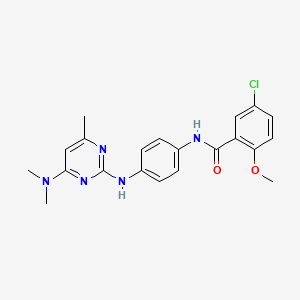
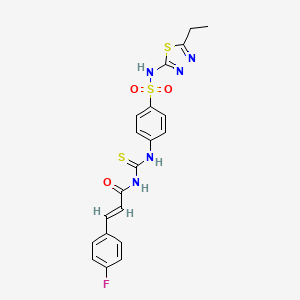
![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)
